7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Brand Name: Vulcanchem
CAS No.: 154195-54-7
VCID: VC21309002
InChI: InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16)
SMILES: C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS No.: 154195-54-7

Cat. No.: VC21309002

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one - 154195-54-7

Specification

CAS No. 154195-54-7
Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name 7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Standard InChI InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16)
Standard InChI Key MAJXTRQJGGDABT-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1
Canonical SMILES C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1

Introduction

Chemical Identity and Structural Properties

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is characterized by specific chemical identifiers and molecular properties that define its behavior and potential applications. The compound features a seven-membered azepine ring fused with a benzene ring, along with chloroacetyl and lactam functional groups that contribute to its chemical reactivity.

Basic Chemical Information

The molecule presents a defined set of chemical parameters that establish its identity within chemical databases and research contexts:

PropertyValue
Chemical Name7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
CAS Number154195-54-7
Product FamilyOrganic Building Blocks
Storage ConditionRoom temperature

The compound consists of twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, arranged in a specific molecular architecture that determines its chemical behavior . The relatively moderate molecular weight positions this compound within a range typically suitable for pharmaceutical applications, though its specific bioactivity profile would require dedicated investigation.

Structural Analysis

The structural backbone of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one consists of a tetrahydrobenzazepine scaffold with two key functional groups. The benzazepine core represents a bicyclic structure with a seven-membered azepine ring fused to a benzene ring. The molecule contains two significant functional moieties: a lactam (cyclic amide) group at position 2 and a chloroacetyl substituent at position 7 of the benzene ring.

This structural arrangement confers specific chemical reactivity patterns, with the chloroacetyl group potentially serving as an electrophilic site for further chemical modifications. The nitrogen atom within the azepine ring and the lactam functionality provide additional sites for potential hydrogen bonding and other intermolecular interactions.

Relationship to Other Benzazepine Compounds

The benzazepine scaffold represents an important pharmacophore found in various bioactive compounds, with numerous derivatives exhibiting pharmacological activities. Understanding the relationship between 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and other benzazepine compounds provides context for its potential applications.

Comparison with Related Benzazepine Derivatives

Several benzazepine compounds with different substitution patterns have been investigated for their biological activities. For instance, 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines have been studied as selective 5-HT2C receptor agonists, which indicates the importance of this molecular scaffold in serotonergic signaling pathways .

CompoundCore StructureKey SubstituentsPotential Activity
7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-oneBenzazepineChloroacetyl at C-7, Lactam at C-2Not specifically reported
6-Substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepinesBenzazepineVarious at C-65-HT2C receptor agonism
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-oneBenzazepineChloro at C-7, Ketone at C-5Not specifically reported

The structural similarities between these compounds suggest that 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may share certain chemical properties or biological activities with other benzazepine derivatives, though specific studies would be required to determine its precise pharmacological profile.

Applications and Research Context

As an organic building block, 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has potential applications in various research domains, particularly in synthetic organic chemistry and drug discovery efforts.

Role as a Chemical Intermediate

The compound's designation as an "Organic Building Block" suggests its utility in constructing more complex molecular architectures . The chloroacetyl group provides an electrophilic handle for further chemical transformations, potentially enabling:

  • Nucleophilic substitution reactions at the chloride position

  • Condensation reactions involving the ketone functionality

  • Reduction of the ketone to generate secondary alcohols

  • Cross-coupling reactions for carbon-carbon bond formation

These transformation possibilities position the compound as a versatile intermediate in the synthesis of more complex structures with potential biological activities.

Physical and Chemical Properties

Understanding the physical and chemical properties of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one provides insights into its behavior in various experimental conditions and its potential reactivity patterns.

Chemical Reactivity Profile

Based on its functional groups, the compound is expected to exhibit several characteristic reactivity patterns:

  • The chloroacetyl group serves as an electrophilic site, susceptible to nucleophilic substitution at the chloride position

  • The ketone functionality can participate in carbonyl chemistry, including reduction, condensation, and addition reactions

  • The lactam group provides moderate hydrogen bond accepting capability

  • The aromatic ring can potentially undergo electrophilic aromatic substitution reactions, though with diminished reactivity due to existing substituents

These reactivity patterns contribute to the compound's utility as a versatile building block in synthetic organic chemistry.

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